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molecular formula C9H8N2 B016527 5-Aminoisoquinoline CAS No. 1125-60-6

5-Aminoisoquinoline

Cat. No. B016527
M. Wt: 144.17 g/mol
InChI Key: DTVYNUOOZIKEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394286B2

Procedure details

To a solution of 5-nitro-isoquinoline (150 g, 0.861 mol) in EtOH/H2O=4:1 (5 L) was added NH4Cl (92.2 g, 1.723 mol) and Fe (193 g, 3.445 mol) at room temperature. Then the mixture was heated to 80° C. and stirred for 10 hours. TLC (petroleum ether:ethyl acetate=1:1) showed complete conversion. The mixture was cooled to room temperature and filtered through a pad of celite. The filter cake was washed with EtOH (2 L×2) and the filtrate concentrated under vacuum. The residue was extracted with EtOAc (500 mL×10) and the combined layers dried over Na2SO4, filtered and then concentrated under vacuum to afford 5-amino-isoquinoline (67 g, 54%) as a yellow solid.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
92.2 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
193 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][N:8]=[CH:9]2)([O-])=O.[NH4+].[Cl-].C(OCC)(=O)C>CCO.O.[Fe]>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][N:8]=[CH:9]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CN=CC2=CC=C1
Name
Quantity
92.2 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
EtOH H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO.O
Name
Quantity
193 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
The filter cake was washed with EtOH (2 L×2)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with EtOAc (500 mL×10)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined layers dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC1=C2C=CN=CC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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